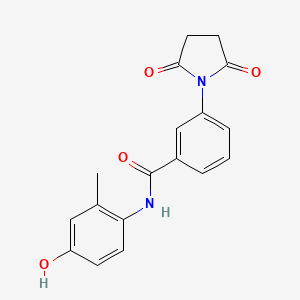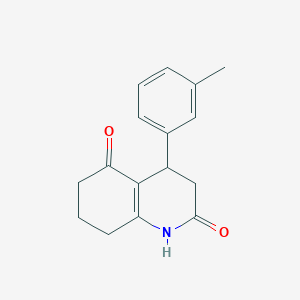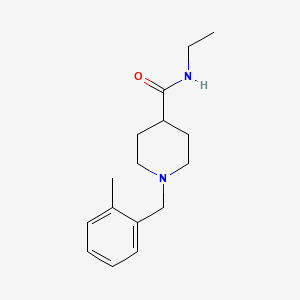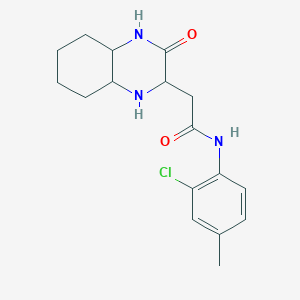
3-(2,5-dioxo-1-pyrrolidinyl)-N-(4-hydroxy-2-methylphenyl)benzamide
Vue d'ensemble
Description
3-(2,5-dioxo-1-pyrrolidinyl)-N-(4-hydroxy-2-methylphenyl)benzamide, commonly known as DOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DOP is a benzamide derivative with a pyrrolidine ring that has been synthesized through various methods. Additionally, this paper will explore future directions for DOP research.
Mécanisme D'action
The mechanism of action of DOP is not fully understood, but it is believed to act through multiple pathways. Research has shown that DOP inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of prostaglandins, a type of molecule that is involved in inflammation. Additionally, DOP has been shown to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action may contribute to its antitumor activity.
Biochemical and physiological effects:
DOP has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activity, DOP has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This property makes DOP a potential candidate for the treatment of hyperpigmentation disorders such as melasma.
Avantages Et Limitations Des Expériences En Laboratoire
DOP has several advantages for lab experiments, including its high purity and stability. However, DOP can be difficult to synthesize, requiring multiple steps and the use of coupling agents. Additionally, the mechanism of action of DOP is not fully understood, making it challenging to design experiments to study its effects.
Orientations Futures
For DOP research include the development of DOP derivatives, further investigation of its mechanism of action, and exploring its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
DOP has been studied for its potential applications in medicinal chemistry. Research has shown that DOP has antitumor activity, and it has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and lung cancer cells. Additionally, DOP has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-hydroxy-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-9-14(21)5-6-15(11)19-18(24)12-3-2-4-13(10-12)20-16(22)7-8-17(20)23/h2-6,9-10,21H,7-8H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBQZPWESCJQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4437044.png)

![N-(2,5-dichlorophenyl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4437063.png)
![3-chloro-8-(1-piperidinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437069.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4437084.png)
![7-(2-buten-1-yl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437092.png)

![N-(1-methyl-2-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4437119.png)

![N-[4-(aminosulfonyl)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4437128.png)
![3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437136.png)
![1-[7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4437140.png)
![N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437147.png)
